molecular formula C14H12O2 B12297330 3-Benzyloxybenzaldehyde-alpha-D1

3-Benzyloxybenzaldehyde-alpha-D1

Cat. No.: B12297330
M. Wt: 213.25 g/mol
InChI Key: JAICGBJIBWDEIZ-MMIHMFRQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyloxybenzaldehyde-alpha-D1 can be synthesized through the deuteration of 3-Benzyloxybenzaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxybenzaldehyde-alpha-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyloxybenzaldehyde-alpha-D1 is widely used in scientific research due to its stable isotope properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyloxybenzaldehyde-alpha-D1 is primarily related to its role as a stable isotope tracer. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for precise tracking in various studies. This makes it valuable for understanding reaction pathways, metabolic processes, and drug distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxybenzaldehyde-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium atoms allows for more accurate and sensitive detection in various analytical techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H12O2

Molecular Weight

213.25 g/mol

IUPAC Name

deuterio-(3-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2/i10D

InChI Key

JAICGBJIBWDEIZ-MMIHMFRQSA-N

Isomeric SMILES

[2H]C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O

Origin of Product

United States

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